molecular formula C27H31N3O6 B12803366 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17682-96-1

[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]

Cat. No.: B12803366
CAS No.: 17682-96-1
M. Wt: 493.6 g/mol
InChI Key: DKQCIIPRUREPIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 108887 involves several key steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups, followed by a series of reactions to form the desired triene structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of NSC 108887 follows similar synthetic routes but on a larger scale. The process involves the use of advanced reaction equipment and stringent quality control measures to ensure consistency and high purity of the final product. The production facilities are equipped with automated systems to monitor and control the reaction parameters, ensuring efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

NSC 108887 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of NSC 108887, while substitution reactions can produce derivatives with various functional groups .

Scientific Research Applications

NSC 108887 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 108887 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to vitamin D receptors, modulating gene expression, and influencing various cellular processes. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying these processes .

Comparison with Similar Compounds

NSC 108887 can be compared with other vitamin D3 derivatives, such as calcitriol and alfacalcidol. While these compounds share similar structures and biological activities, NSC 108887 is unique due to its specific modifications, such as the presence of TBS groups.

List of Similar Compounds

Properties

CAS No.

17682-96-1

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

2-[N-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C27H31N3O6/c1-20-5-4-6-23(19-20)30(15-17-35-26(31)28-21-7-11-24(33-2)12-8-21)16-18-36-27(32)29-22-9-13-25(34-3)14-10-22/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32)

InChI Key

DKQCIIPRUREPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)OC)CCOC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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